![molecular formula C19H26N2O4 B6348852 8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-62-1](/img/structure/B6348852.png)
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- CAS Number : 1326810-62-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological effects. The following sections detail specific areas of research.
1. Anticrystallization Activity
Recent studies have highlighted the compound's role in inhibiting l-cystine crystallization, which is crucial in managing cystinuria—a genetic disorder leading to kidney stone formation. The compound shows promising results in both in vitro and in vivo settings.
Table 1: Inhibitory Effects on l-Cystine Crystallization
Compound | EC50 (nM) | Oral Bioavailability (%) | Stone Formation Rate (%) |
---|---|---|---|
LH708 | 29.5 | 22 | 8 |
LH1753 (8-Methyl) | TBD | TBD | TBD |
Note: EC50 values indicate the concentration required to inhibit crystallization by 50%.
2. Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption characteristics when administered orally. The results suggest that modifications to the structure enhance its bioavailability compared to earlier analogs.
Pharmacokinetic Parameters
- Half-life : Approximately 2.4 hours for the major metabolite.
- AUC (Area Under Curve) : Ranges from 11.4 to 16.9 μmol/L·h for parent and metabolite.
3. Safety Profile
In animal models, particularly Slc3a1-knockout mice used for cystinuria studies, the compound did not exhibit significant adverse effects on growth or health parameters during the treatment period. This suggests a favorable safety profile for potential therapeutic use.
Case Studies
Several case studies have provided insights into the clinical implications of using this compound:
Case Study 1: Cystinuria Management
In a controlled study involving Slc3a1-knockout mice:
- Mice treated with LH1753 showed a significantly lower rate of stone formation (8%) compared to untreated controls (54.9%).
- Body weight increase was similar in both treated and control groups, indicating no adverse effects on growth.
Properties
IUPAC Name |
8-methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-9-13(2)16(14(3)10-12)17(22)21-15(18(23)24)11-25-19(21)5-7-20(4)8-6-19/h9-10,15H,5-8,11H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLRROBOMRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCN(CC3)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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